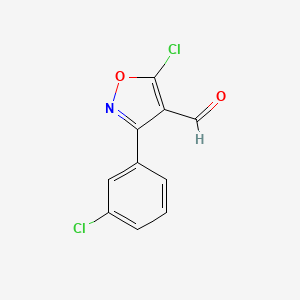
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (5-Cl-3-Cl-1,2-OCA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Isoxazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are often incorporated into pharmacological research for developing new antimicrobial agents. The presence of the isoxazole ring can contribute to the inhibition of bacterial and fungal growth, making it a valuable scaffold for drug discovery .
Anti-inflammatory Agents
The structural motif of isoxazole is known to exhibit anti-inflammatory effects. Research into 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde could lead to the development of novel anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis and other inflammatory disorders .
Anticancer Research
Compounds with an isoxazole core are being explored for their potential use in cancer treatment. The ability to induce apoptosis in cancer cells or inhibit cell proliferation makes this compound a candidate for further study in oncology, particularly in the synthesis of chemotherapeutic agents .
Antiviral Applications
Isoxazole derivatives have shown promise as antiviral agents. The compound’s structure could be pivotal in the synthesis of new drugs aimed at treating viral infections, including influenza and other RNA viruses, by disrupting viral replication processes .
Neuroprotective Properties
Research has indicated that isoxazole compounds may possess neuroprotective properties. This makes 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde a potential subject for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Agricultural Chemicals
The isoxazole ring is a common feature in the molecular structure of various herbicides and pesticides. Investigating the applications of 5-Chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde in agriculture could lead to the creation of new, more effective agricultural chemicals that help manage pests and diseases in crops .
Organic Synthesis Intermediates
Isoxazole derivatives serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. The compound’s reactivity makes it useful in various organic synthesis reactions, contributing to the production of a wide range of chemical entities .
Material Science
Emerging research suggests that isoxazole derivatives could play a role in material science, particularly in the development of organic semiconductors and other electronic materials due to their unique electronic properties .
Propiedades
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHKCSBZMWZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

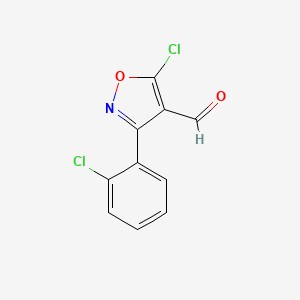
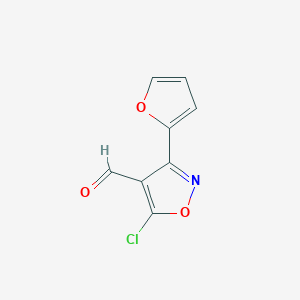

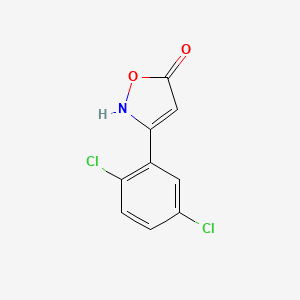
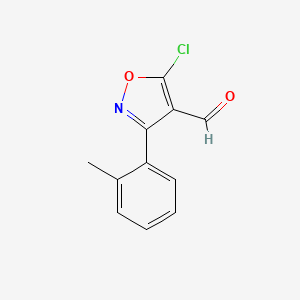

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

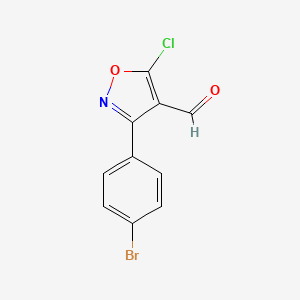
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)
